3,5-Dichloropyridine-2,6-diamine
Overview
Description
3,5-Dichloropyridine-2,6-diamine is a chlorinated derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms and two amino groups attached to the pyridine ring. It is a white solid at room temperature and is used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloropyridine-2,6-diamine typically involves the chlorination of pyridine followed by amination. One common method starts with 2,6-dichloropyridine, which undergoes nitration, amination, and further nitration to yield the desired compound . The reaction conditions often involve the use of nitrating agents, such as nitric acid, and amination reagents, such as ammonia or sodium azide .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination of pyridine followed by controlled amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures are crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloropyridine-2,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or ammonia are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3,5-Dichloropyridine-2,6-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloropyridine-2,6-diamine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its chlorine atoms and amino groups play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Another chlorinated pyridine derivative used in similar applications.
3,5-Dichloropyridine: Lacks the amino groups but shares similar reactivity due to the presence of chlorine atoms.
Pentachloropyridine: A highly chlorinated pyridine used in more specialized chemical reactions.
Uniqueness
3,5-Dichloropyridine-2,6-diamine is unique due to the presence of both chlorine atoms and amino groups, which provide it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and industrial applications .
Properties
IUPAC Name |
3,5-dichloropyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEGYRPBWSGDTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506489 | |
Record name | 3,5-Dichloropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76942-19-3 | |
Record name | 3,5-Dichloropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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